Enasidenib Mesylate

IDH2 mutant selectivity wild-type IDH2 off-target inhibition

Enasidenib mesylate is the definitive tool compound for IDH2-mutant leukemia research. Its 40-fold selectivity for mutant IDH2 (R140Q, R172K, R172S) over wild-type enables precise interrogation of 2-HG production, DNA methylation, and myeloid differentiation. The mesylate salt ensures reproducible bioavailability for translational studies. Ideal for developing resistant cell lines, combination screens, and structural biology of allosteric IDH2 inhibition. Not interchangeable with IDH1-targeted agents.

Molecular Formula C20H21F6N7O4S
Molecular Weight 569.5 g/mol
CAS No. 1650550-25-6
Cat. No. B607306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnasidenib Mesylate
CAS1650550-25-6
SynonymsEnasidenib mesylate;  AG-221;  AG 221;  AG221;  CC-90007;  CC 90007;  CC90007;  Idhifa
Molecular FormulaC20H21F6N7O4S
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O
InChIInChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4)
InChIKeyORZHZQZYWXEDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enasidenib Mesylate (CAS 1650550-25-6) for AML Research: A First-in-Class IDH2 Mutant Inhibitor


Enasidenib mesylate (also known as AG-221, CC-90007, and marketed as Idhifa) is a first-in-class, orally bioavailable, allosteric inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) [1]. This small molecule selectively targets the neomorphic enzymatic activity of IDH2 variants harboring the R140Q, R172K, and R172S mutations, which are recurrently detected in 12–20% of adult acute myeloid leukemia (AML) patients [2]. By binding to the dimer interface of mutant IDH2, enasidenib blocks the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby reversing the differentiation block characteristic of IDH2-mutant leukemias [3]. The compound is supplied as the mesylate salt, a formulation that enhances aqueous solubility and facilitates reliable oral dosing in preclinical and clinical studies.

Why Enasidenib Mesylate Cannot Be Replaced by Other IDH Inhibitors: Key Differentiation Drivers


Despite the shared class designation as 'IDH inhibitors,' enasidenib mesylate exhibits a unique pharmacological profile that precludes simple interchangeability with its closest analogs. Unlike the pan-IDH inhibitor vorasidenib, which targets both IDH1 and IDH2 mutants, or the IDH1-specific inhibitor ivosidenib, enasidenib is exquisitely selective for the IDH2 isoform, with an in vitro selectivity window of approximately 40-fold over the wild-type enzyme [1]. This isoform specificity is critical because IDH2-mutant AML constitutes a genetically distinct disease subset that does not respond to IDH1-targeted agents [2]. Furthermore, enasidenib acts as an allosteric modulator that binds at the IDH2 dimer interface—a mechanism distinct from orthosteric inhibitors—conferring a unique resistance profile [3]. The mesylate salt form also provides a defined crystalline entity with established bioavailability parameters, ensuring reproducible pharmacokinetics across studies, which is essential for translational and clinical research [4].

Enasidenib Mesylate Procurement Evidence: Quantitative Differentiation from Key Comparators


Mutant IDH2 Selectivity Over Wild-Type IDH2: A 40-Fold Window

Enasidenib inhibits mutant IDH2 variants (R140Q, R172S, R172K) at concentrations approximately 40-fold lower than those required to inhibit the wild-type (WT) IDH2 enzyme in vitro, establishing its on-target specificity and minimizing potential toxicity from wild-type enzyme inhibition [1]. This selectivity window is quantified in the FDA-approved prescribing information.

IDH2 mutant selectivity wild-type IDH2 off-target inhibition leukemia research

Potency Against IDH2 R140Q and R172K Mutants: IC50 Values in Biochemical and Cellular Assays

Enasidenib demonstrates potent inhibition of the two most clinically relevant IDH2 mutant variants. In biochemical assays, the IC50 values are 100 nM for IDH2 R140Q and 400 nM for IDH2 R172K [1]. In cellular assays using TF-1 cells expressing the IDH2 R140Q mutant, the IC50 for inhibition of 2-HG production is 11 nM, demonstrating enhanced potency in a cellular context [2].

IDH2 R140Q IDH2 R172K IC50 biochemical assay cellular assay

Clinical Efficacy in Relapsed/Refractory IDH2-Mutant AML: Overall Response Rate and Overall Survival

In a pivotal phase 1/2 clinical trial (NCT01915498) evaluating enasidenib monotherapy in 214 patients with relapsed or refractory (R/R) IDH2-mutant AML, the overall response rate (ORR) was 38.8% (95% CI 32.2–45.7), with a median overall survival (OS) of 8.8 months (95% CI 7.7–9.6) [1]. This ORR is comparable to that observed with the IDH1 inhibitor ivosidenib in a similar R/R AML population (ORR 41.6%), highlighting enasidenib's established efficacy in a genetically defined patient subset [2].

relapsed/refractory AML overall response rate overall survival clinical trial phase 1/2

Oral Bioavailability and Mesylate Salt Form Advantage

Enasidenib mesylate exhibits an absolute oral bioavailability of approximately 57% after a 100 mg dose, with a median time to peak plasma concentration (Tmax) of 4 hours [1]. The mesylate salt form provides a well-characterized crystalline entity with defined solubility properties (practically insoluble in aqueous solutions across physiological pH range, solubility ≤74 mcg/mL), ensuring consistent dissolution and absorption profiles across manufacturing lots and research studies [2].

oral bioavailability mesylate salt pharmacokinetics Cmax Tmax

Allosteric Binding at the IDH2 Dimer Interface: Distinct Resistance Profile

Enasidenib binds to an allosteric site at the IDH2 dimer interface, a mechanism distinct from orthosteric inhibitors that compete with the substrate or cofactor [1]. This unique binding mode confers a specific resistance profile: acquired resistance is mediated by second-site mutations in trans (Q316E, I319M) at the dimer interface, which restore 2-HG production in the presence of the inhibitor [2]. In contrast, resistance to the IDH1 inhibitor ivosidenib has been shown to arise through cis mutations at the dimer interface, highlighting differences in the structural basis of resistance between these agents [2].

allosteric inhibitor dimer interface resistance mechanism Q316E I319M

Enasidenib Mesylate: Recommended Research and Procurement Scenarios


In Vitro and In Vivo Modeling of IDH2-Mutant Leukemogenesis

Enasidenib mesylate is the definitive tool compound for investigating the role of mutant IDH2 in leukemogenesis. Its 40-fold selectivity for mutant over wild-type IDH2 allows researchers to specifically interrogate the consequences of IDH2 R140Q or R172K mutation on 2-HG production, DNA methylation, and myeloid differentiation [1]. The compound is suitable for use in isogenic cell line models, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) of IDH2-mutant AML.

Mechanistic Studies of Acquired Resistance to IDH2 Inhibition

The well-characterized resistance mutations (Q316E, I319M) that emerge during enasidenib treatment provide a unique platform for studying the structural basis of acquired resistance [2]. Researchers can utilize enasidenib mesylate to generate resistant cell lines, validate the functional impact of dimer-interface mutations on 2-HG production and inhibitor binding, and screen for next-generation compounds that retain activity against resistant mutants.

Combination Therapy Screening in IDH2-Mutant AML

Enasidenib mesylate's established clinical efficacy in R/R IDH2-mutant AML (ORR 38.8%) underscores the need for combination strategies to improve response rates and overcome resistance [3]. The compound is ideally suited for high-throughput combination screens with standard-of-care agents (e.g., azacitidine, venetoclax), epigenetic modulators, or immunotherapies, leveraging its oral bioavailability and well-defined pharmacokinetics for in vivo combination studies.

Structural Biology and Allosteric Inhibitor Design

Enasidenib mesylate serves as a key reference compound for structural biology studies of IDH2 allosteric regulation. Its binding mode at the IDH2 dimer interface, elucidated by X-ray crystallography, provides a template for rational design of novel allosteric inhibitors targeting both IDH2 and IDH1 mutants [4]. The compound is also valuable for comparative binding studies with dual IDH1/2 inhibitors like vorasidenib to understand the structural determinants of isoform selectivity.

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